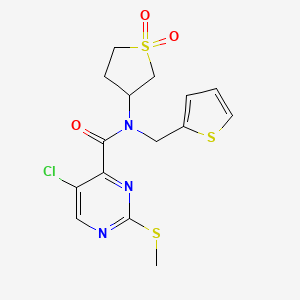![molecular formula C21H27N5O3 B4232344 N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide](/img/structure/B4232344.png)
N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide
Descripción general
Descripción
N-(4-methoxyphenyl)-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarboxamide, commonly known as MPHP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects. In recent years, there has been a growing interest in the scientific community to study the synthesis, mechanism of action, and physiological effects of MPHP.
Mecanismo De Acción
The mechanism of action of MPHP involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters, which results in the stimulation of the central nervous system. MPHP also has an affinity for the sigma-1 receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
The biochemical and physiological effects of MPHP are similar to other stimulants such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue, which can lead to hyperglycemia and hyperlipidemia. Chronic use of MPHP can lead to neurotoxicity and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages for laboratory experiments, including its high potency and selectivity for the dopamine transporter. It can be used to study the effects of dopamine on behavior and cognition. However, the use of MPHP in laboratory experiments is limited by its potential for abuse and toxicity. Special precautions must be taken to ensure the safety of researchers and prevent the diversion of MPHP for illicit use.
Direcciones Futuras
There are several future directions for research on MPHP. One area of interest is the development of novel therapeutic agents based on the structure of MPHP. Another area is the investigation of the long-term effects of MPHP on the brain and behavior. Additionally, studies are needed to determine the optimal dosage and administration route of MPHP for therapeutic use. Finally, research is needed to develop effective strategies for preventing the abuse and diversion of MPHP.
Conclusion:
In conclusion, MPHP is a potent stimulant that has gained popularity among recreational drug users. However, it also has potential therapeutic applications and has been used in various scientific studies to investigate its pharmacological properties. The synthesis, mechanism of action, and physiological effects of MPHP have been studied extensively, but there is still much to learn about this novel psychoactive substance. Future research on MPHP will contribute to our understanding of its potential therapeutic applications and help to develop effective strategies for preventing its abuse and diversion.
Aplicaciones Científicas De Investigación
MPHP has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter and can increase the release of dopamine, norepinephrine, and serotonin in the brain. MPHP has also been found to have anxiolytic and antidepressant effects in animal models. Furthermore, MPHP has been used in toxicology studies to evaluate its acute and chronic toxicity.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propanoylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-19-9-7-17(8-10-19)22-21(28)24-23-20(27)11-12-25-13-15-26(16-14-25)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,27)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSCFZAUIPYDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)CCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
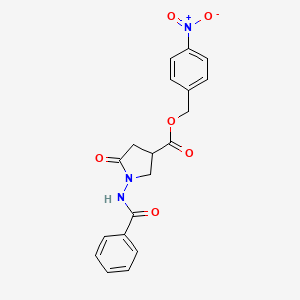
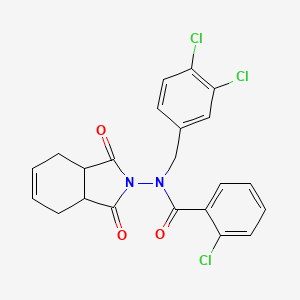
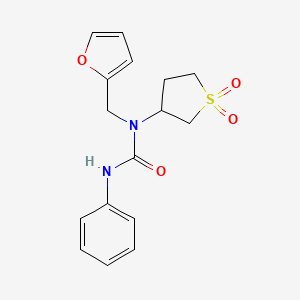
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide](/img/structure/B4232289.png)
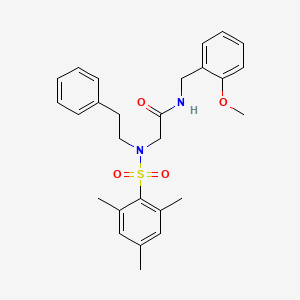
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4232301.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
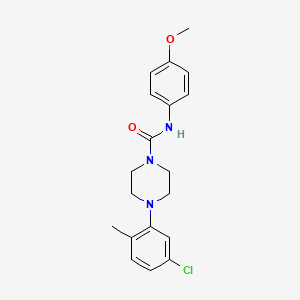
![N-(3-acetylphenyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4232331.png)
![3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4232336.png)
![2-[(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4232349.png)
